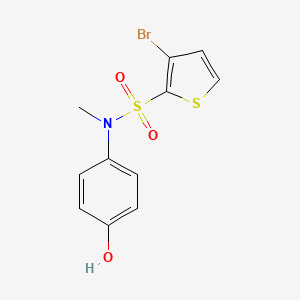
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide, also known as BPHMTS, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. BPHMTS has been found to exhibit promising results in various studies, which has led to its investigation as a potential drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. It has been found to inhibit the activity of various enzymes, such as COX-2, which is involved in the production of inflammatory mediators, and hexokinase, which is involved in glucose metabolism. It has also been found to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, such as TNF-α and IL-6, in animal models of inflammation. It has also been found to reduce the levels of various glucose-related parameters, such as blood glucose and HbA1c, in animal models of diabetes. In addition, it has been found to induce apoptosis and inhibit cell growth in various cancer cell lines.
Advantages and Limitations for Lab Experiments
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified using various techniques. It can be easily dissolved in various solvents, such as DMSO, to obtain the desired concentration for experiments. However, it also has some limitations. It has low solubility in water, which may limit its use in certain experiments. It may also exhibit cytotoxicity at higher concentrations, which may limit its use in certain cell-based assays.
Future Directions
For research on 3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide may include further studies on its mechanism of action, optimization of its chemical structure to improve its therapeutic properties, and evaluation of its efficacy and safety in animal models and clinical trials. In addition, studies on its potential use in combination with other drugs or therapies may also be explored.
Synthesis Methods
The synthesis method of 3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide involves the reaction of 3-bromo-thiophene-2-sulfonyl chloride with 4-hydroxyaniline followed by the addition of N-methylmorpholine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane, at a specific temperature and time. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.
Scientific Research Applications
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and antidiabetic properties, making it a promising drug candidate for the treatment of various diseases. Its anticancer properties have been studied in various cancer cell lines, including breast, lung, and liver cancer, and have been found to inhibit cell growth and induce apoptosis. Its anti-inflammatory properties have been studied in animal models of inflammation and have been found to reduce inflammation and oxidative stress. Its antidiabetic properties have been studied in animal models of diabetes and have been found to improve glucose tolerance and reduce insulin resistance.
properties
IUPAC Name |
3-bromo-N-(4-hydroxyphenyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S2/c1-13(8-2-4-9(14)5-3-8)18(15,16)11-10(12)6-7-17-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIZIPUCKNJQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
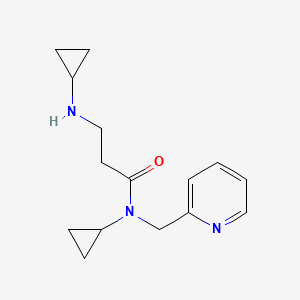
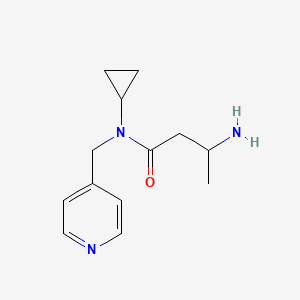
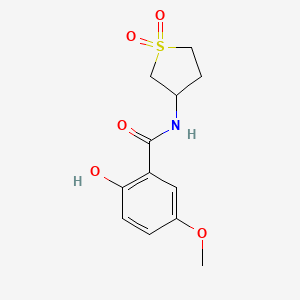
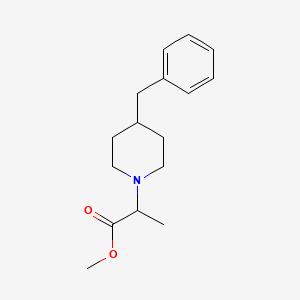

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)